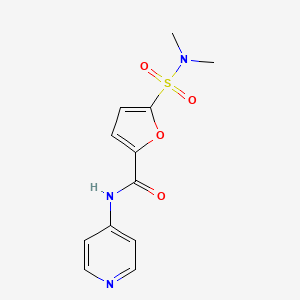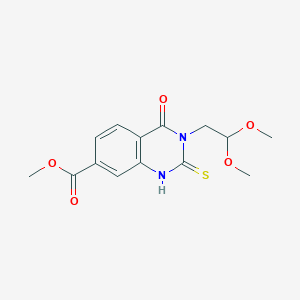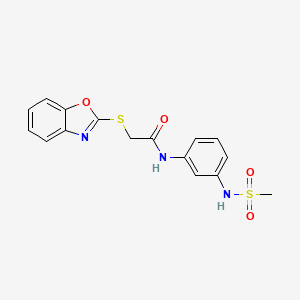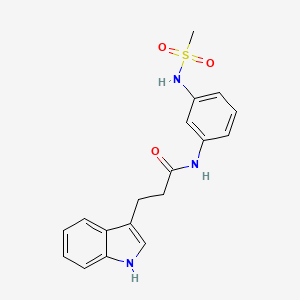
5-(dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide, or DMSPFC, is an organic compound with potential applications in both scientific research and medical treatments. It is a small molecule composed of nitrogen, sulfur, carbon, and hydrogen atoms, and is a derivative of the sulfonamide class. DMSPFC has been used in a variety of laboratory experiments, and has been studied for its potential to bind to and inhibit enzymes associated with various diseases.
Wissenschaftliche Forschungsanwendungen
DMSPFC has been studied for its potential to inhibit enzymes associated with various diseases, including cancer and neurodegenerative diseases. It has been used in laboratory experiments to study the effects of enzyme inhibition on cell growth and apoptosis. DMSPFC has also been used in studies of drug delivery systems, as it is able to target specific cells and tissues while avoiding the general circulation.
Wirkmechanismus
And Biochemical/Physiological Effects
DMSPFC is an inhibitor of enzymes associated with various diseases, including cancer and neurodegenerative diseases. It binds to and inhibits enzymes, preventing them from carrying out their normal functions. This can lead to a variety of biochemical and physiological effects, including changes in cell growth, apoptosis, and drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
DMSPFC has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. It is also able to target specific cells and tissues, allowing for more precise studies. However, DMSPFC also has some limitations. It is not very stable and can degrade quickly, making it difficult to use in long-term experiments.
Zukünftige Richtungen
Future research on DMSPFC could focus on its applications in drug delivery systems. This could involve studying its ability to target specific cells and tissues, as well as its stability and degradation rate. Additionally, further research could be conducted on its potential to inhibit enzymes associated with various diseases, such as cancer and neurodegenerative diseases. This could include studying its effects on cell growth and apoptosis, as well as its potential to be used in combination with other treatments. Finally, further research could be conducted on its synthesis method, with the goal of making it more efficient and cost-effective.
Synthesemethoden
DMSPFC is synthesized through a multistep process which begins with the reaction of pyridine-4-carboxylic acid with dimethylsulfate. This reaction produces 4-methyl-3-nitropyridine-2-carboxylic acid, which is then converted to the corresponding amide, 4-methyl-3-nitropyridine-2-carboxamide. The amide is then reacted with dimethylsulfamoyl chloride, forming 5-(dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide, or DMSPFC.
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-N-pyridin-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-15(2)20(17,18)11-4-3-10(19-11)12(16)14-9-5-7-13-8-6-9/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLPZMPKKCJGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B6577007.png)
![3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6577013.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)



![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)
![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)
![1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577094.png)